molecular formula C19H13ClO6 B2562364 Austocystin A CAS No. 55256-58-1

Austocystin A

Cat. No.: B2562364
CAS No.: 55256-58-1
M. Wt: 372.76
InChI Key: POXKBPUNCDMQMW-YLVJLNSGSA-N
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Description

Austocystin A is a mycotoxin produced by the fungus Aspergillus ustus. It belongs to the class of xanthone derivatives and is known for its potent cytotoxic properties. The compound has a molecular formula of C₁₉H₁₃ClO₆ and a molecular weight of 372.8 g/mol . This compound is particularly notable for its toxicity, being more toxic than sterigmatocystin in primary monkey kidney epithelial cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Two main synthetic approaches have been explored for the total synthesis of austocystin A. The first approach involves the demethylation of a xanthone derivative followed by selective alkylation, Claisen rearrangement, and osmium tetroxide oxidation to yield a dialdehyde . The second approach involves the chlorination of 2,6-dimethoxybenzoic acid, followed by reaction with 2,4,6-trimethoxyphenyl-lithium to generate a highly substituted benzophenone .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most studies focus on laboratory-scale synthesis and extraction from fungal cultures.

Chemical Reactions Analysis

Types of Reactions: Austocystin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Austocystin A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

    Chemistry: this compound serves as a model compound for studying xanthone derivatives and their chemical properties.

    Biology: The compound is used to study the effects of mycotoxins on cellular processes and to understand fungal metabolism.

    Medicine: this compound has shown potential as an anticancer agent due to its cytotoxic properties.

Mechanism of Action

Austocystin A exerts its effects primarily through DNA damage. The compound promotes cell death by inducing significant DNA damage, a process that may be dependent on cytochrome P450 oxygenase enzymes . This mechanism is similar to that of other cytotoxic agents, making this compound a valuable compound for studying DNA damage and repair pathways.

Properties

IUPAC Name

(4S,8R)-17-chloro-2,18-dimethoxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14(19),15,17-heptaen-20-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClO6/c1-22-17-9(20)3-4-10-14(17)16(21)15-12(25-10)7-11-13(18(15)23-2)8-5-6-24-19(8)26-11/h3-8,19H,1-2H3/t8-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXKBPUNCDMQMW-WPCRTTGESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1C(=O)C3=C(C4=C(C=C3O2)OC5C4C=CO5)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC2=C1C(=O)C3=C(C4=C(C=C3O2)O[C@@H]5[C@H]4C=CO5)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55256-58-1
Record name Austocystin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055256581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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